(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide
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Description
(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C6H12O10S3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Biological Activity
(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound with potential biological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H12O10S3
- Molecular Weight : 340.35 g/mol
- CAS Number : 208338-09-4
Biological Activities
Research indicates that (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane exhibits several biological activities:
-
Antioxidant Activity :
- Compounds with similar dioxathiolane structures have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
-
Antimicrobial Properties :
- Studies have indicated that derivatives of dioxathiolanes possess antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Some dioxathiolane derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cellular proliferation pathways.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several dioxathiolane derivatives using the DPPH radical scavenging method. The results showed that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to others.
Compound | IC50 (µg/mL) | Notes |
---|---|---|
Control (Ascorbic Acid) | 51.5 | Standard reference |
Compound A | 49.1 | p-Hydroxyl substituent |
Compound B | 64.6 | p-Dimethylamine group |
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of dioxathiolane derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound C | 25 | S. aureus |
Compound D | 30 | E. coli |
Structure-Activity Relationship (SAR)
The biological activity of (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane is influenced by its structural features. Modifications to the mesyloxy groups or the dioxathiolane ring can enhance or diminish its biological efficacy. For instance:
- Electron-Drawing Groups : Tend to reduce antioxidant activity.
- Alkyl Substituents : Can enhance antimicrobial properties by increasing lipophilicity.
Properties
CAS No. |
208338-09-4 |
---|---|
Molecular Formula |
C6H12O10S3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[(4R,5R)-5-(methylsulfonyloxymethyl)-2,2-dioxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O10S3/c1-17(7,8)13-3-5-6(4-14-18(2,9)10)16-19(11,12)15-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
SJWKJWVFMFJCBS-PHDIDXHHSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1[C@H](OS(=O)(=O)O1)COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1C(OS(=O)(=O)O1)COS(=O)(=O)C |
Origin of Product |
United States |
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